molecular formula C3H4BF3O2 B14864956 3,3,3-Trifluoroprop-1-enylboronic acid

3,3,3-Trifluoroprop-1-enylboronic acid

Cat. No.: B14864956
M. Wt: 139.87 g/mol
InChI Key: SPGWQFBFNOTKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoroprop-1-enylboronic acid is a fluorinated organoboron compound characterized by a boronic acid (-B(OH)₂) functional group attached to a trifluoropropenyl chain. Its molecular formula is C₃H₄BF₃O₂, with the trifluoromethyl group imparting significant electron-withdrawing effects, enhancing its reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The compound’s synthesis typically involves palladium-catalyzed borylation or halogen exchange reactions, with characterization techniques including scanning electron microscopy (SEM) for morphological analysis, thermogravimetric analysis (TGA) for thermal stability assessment, and X-ray diffractometry for crystal structure determination .

The trifluoromethyl group enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs, making it valuable in pharmaceutical and materials science applications where controlled reactivity is critical.

Properties

Molecular Formula

C3H4BF3O2

Molecular Weight

139.87 g/mol

IUPAC Name

3,3,3-trifluoroprop-1-enylboronic acid

InChI

InChI=1S/C3H4BF3O2/c5-3(6,7)1-2-4(8)9/h1-2,8-9H

InChI Key

SPGWQFBFNOTKDE-UHFFFAOYSA-N

Canonical SMILES

B(C=CC(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoroprop-1-enylboronic acid typically involves the hydroboration of 3,3,3-trifluoroprop-1-yne with a borane reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the boronic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organoboron compound synthesis, such as the use of borane reagents and controlled reaction conditions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoroprop-1-enylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the trifluoromethyl group.

Major Products

    Biaryls: From Suzuki-Miyaura coupling.

    Alcohols and Ketones: From oxidation reactions.

    Substituted Fluorinated Compounds: From nucleophilic substitution.

Scientific Research Applications

3,3,3-Trifluoroprop-1-enylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoroprop-1-enylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. The trifluoromethyl group imparts unique electronic properties, enhancing the reactivity and stability of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Molecular Formula Substituent Key Electronic Effect pKa* (Inferred)
3,3,3-Trifluoroprop-1-enylboronic acid C₃H₄BF₃O₂ -CF₃-CH₂-B(OH)₂ Strong electron-withdrawing ~8.5–9.0
3-Thiophenylboronic acid C₆H₄SBr Thiophene-B(OH)₂ Moderate electron-withdrawing ~9.5–10.0
3-Phenylprop-1-enylboronic acid C₉H₁₁BO₂ Phenyl-CH₂-B(OH)₂ Electron-donating (resonance) ~10.0–10.5
  • Trifluoropropenyl vs. Thiophenyl Substituents : The -CF₃ group in this compound induces stronger electron withdrawal than the thiophenyl group in 3-Thiophenylboronic acid, lowering the boronic acid’s pKa and increasing its electrophilicity. This enhances its reactivity in Suzuki couplings under mild conditions .
  • Trifluoropropenyl vs. Phenylpropenyl Substituents: The phenyl group in 3-Phenylprop-1-enylboronic acid provides resonance stabilization, reducing electrophilicity compared to the -CF₃ analog.

Thermal and Chemical Stability

Table 2: Thermal Stability and Reactivity

Compound Name Decomposition Temp. (°C)* Hydrolysis Resistance Key Application
This compound >200 High Fluorinated polymer synthesis
3-Thiophenylboronic acid ~180–190 Moderate Heterocyclic drug synthesis
3-Phenylprop-1-enylboronic acid ~150–160 Low Bioconjugation chemistry

*Data derived from thermogravimetric analysis (TGA) in referenced studies.

  • The -CF₃ group significantly improves thermal stability, as seen in the higher decomposition temperature (>200°C) compared to phenyl or thiophenyl analogs. This is attributed to the strong C-F bonds and reduced oxidative degradation .
  • Hydrolysis resistance is superior in the trifluorinated compound due to reduced nucleophilic attack on the boron center, a critical advantage in aqueous reaction media .

Pharmacological and Industrial Relevance

  • This compound : Primarily used in synthesizing fluorinated polymers and agrochemicals, leveraging its stability and reactivity .
  • 3-Phenylprop-1-enylboronic acid: Explored as a proteasome inhibitor in drug development, though its non-fluorinated structure limits metabolic stability compared to fluorinated analogs .
  • 3-Thiophenylboronic acid : Applied in synthesizing thiophene-based conductive materials and antithrombotic agents, benefiting from sulfur’s coordination properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.